Cas no 1503403-31-3 (3-(1-aminopropan-2-yl)-4-bromophenol)

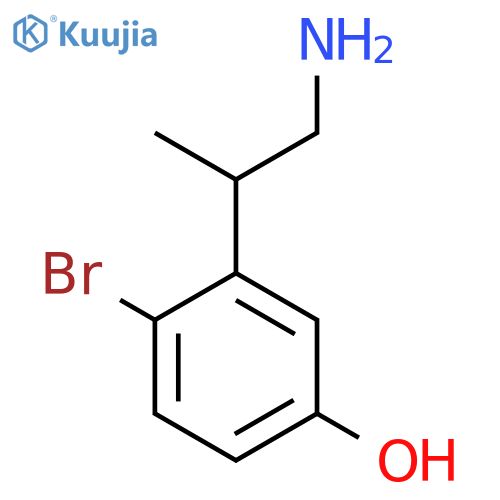

1503403-31-3 structure

商品名:3-(1-aminopropan-2-yl)-4-bromophenol

3-(1-aminopropan-2-yl)-4-bromophenol 化学的及び物理的性質

名前と識別子

-

- 3-(1-aminopropan-2-yl)-4-bromophenol

- EN300-1910689

- 1503403-31-3

-

- インチ: 1S/C9H12BrNO/c1-6(5-11)8-4-7(12)2-3-9(8)10/h2-4,6,12H,5,11H2,1H3

- InChIKey: NXEVSAGIQRTIJM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1C(C)CN)O

計算された属性

- せいみつぶんしりょう: 229.01023g/mol

- どういたいしつりょう: 229.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 46.2Ų

3-(1-aminopropan-2-yl)-4-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910689-2.5g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 2.5g |

$2100.0 | 2023-09-17 | ||

| Enamine | EN300-1910689-1.0g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 1g |

$1070.0 | 2023-06-01 | ||

| Enamine | EN300-1910689-10.0g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 10g |

$4606.0 | 2023-06-01 | ||

| Enamine | EN300-1910689-0.5g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 0.5g |

$1027.0 | 2023-09-17 | ||

| Enamine | EN300-1910689-5.0g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 5g |

$3105.0 | 2023-06-01 | ||

| Enamine | EN300-1910689-0.1g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 0.1g |

$943.0 | 2023-09-17 | ||

| Enamine | EN300-1910689-1g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 1g |

$1070.0 | 2023-09-17 | ||

| Enamine | EN300-1910689-5g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 5g |

$3105.0 | 2023-09-17 | ||

| Enamine | EN300-1910689-0.25g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 0.25g |

$985.0 | 2023-09-17 | ||

| Enamine | EN300-1910689-0.05g |

3-(1-aminopropan-2-yl)-4-bromophenol |

1503403-31-3 | 0.05g |

$900.0 | 2023-09-17 |

3-(1-aminopropan-2-yl)-4-bromophenol 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1503403-31-3 (3-(1-aminopropan-2-yl)-4-bromophenol) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量